molecular formula C16H13NO3S B2988652 (E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide CAS No. 2035006-76-7

(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide

Cat. No.: B2988652
CAS No.: 2035006-76-7
M. Wt: 299.34
InChI Key: ZGTPQIVDNAMHER-SOFGYWHQSA-N
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Description

This compound is an acrylamide derivative featuring dual heterocyclic moieties: a furan-2-yl group at the α,β-unsaturated carbonyl position and a 5-(thiophen-2-yl)furan-2-ylmethyl substituent at the amide nitrogen. Its structural complexity combines the electronic and steric properties of furan and thiophene rings, which are known to influence pharmacological activity, particularly in modulating ion channels and enzymes .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(8-6-12-3-1-9-19-12)17-11-13-5-7-14(20-13)15-4-2-10-21-15/h1-10H,11H2,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTPQIVDNAMHER-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C17H15N1O3S1C_{17}H_{15}N_{1}O_{3}S_{1} with a molecular weight of approximately 345.4 g/mol. Its structure features a furan ring and a thiophene moiety, which are known to contribute to biological activities through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives related to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effective minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene and furan rings is believed to enhance these activities by disrupting bacterial cell wall synthesis or function .

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Related Derivative A0.22Staphylococcus aureus
Related Derivative B0.25Escherichia coli

Neuropharmacological Effects

The compound has been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Studies have demonstrated that similar compounds can act as positive allosteric modulators, enhancing receptor activity and producing anxiolytic-like effects in animal models. For example, a structurally similar compound was shown to induce anxiolytic-like behavior in mice when administered at specific doses (0.5 mg/kg) in elevated plus maze tests .

The biological activity of this compound is hypothesized to involve the modulation of neurotransmitter systems, particularly through interactions with nAChRs. This interaction may lead to enhanced synaptic transmission and improved cognitive functions, which could be beneficial in treating anxiety and depression-related disorders.

Case Studies

  • Anxiolytic Activity in Mice : A study utilizing a related furan-based compound demonstrated significant anxiolytic effects, suggesting that the incorporation of furan and thiophene rings may be crucial for such activity. The study utilized behavioral assays such as the elevated plus maze and novelty suppressed feeding tests to assess anxiety levels .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial potential of thiophene-containing compounds, showcasing their effectiveness against resistant strains of bacteria. The results indicated that modifications in the side chains could lead to enhanced activity against specific pathogens .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Influence : Thiophene-containing analogs (e.g., DM497) exhibit stronger α7 nAChR modulation than furan-based compounds (e.g., DM490), likely due to thiophene’s enhanced electron delocalization and lipophilicity .
  • Amide Substituents: Morpholinophenyl or p-tolyl groups enhance enzyme-binding affinity (e.g., Sortase A inhibition in ), while methyl groups on the amide nitrogen (DM490) reduce antinociceptive efficacy compared to unsubstituted analogs .

Pharmacological Activity Comparison

Antinociceptive Activity

  • DM497: Demonstrated significant antinociception in murine models (oxaliplatin-induced neuropathy) via dual mechanisms: α7 nAChR potentiation (EC50 = 3.2 µM) and CaV2.2 inhibition (IC50 = 8.7 µM) .
  • DM490 : Reduced DM497’s effects by antagonizing α7 nAChR (IC50 = 12 µM), highlighting the critical role of the thiophene moiety in α7 activity .

Enzyme Inhibition

  • Morpholinophenyl Acrylamides: Compounds like (E)-N-(3-(hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide inhibited Staphylococcus aureus Sortase A (IC50 ~15 µM), attributed to the morpholine ring’s hydrogen-bonding capacity .
  • Furan Derivatives: (E)-3-(furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide showed moderate activity (IC50 ~25 µM), suggesting thiophene’s superiority in enzyme inhibition .

Structure-Activity Relationship (SAR) Insights

α,β-Unsaturated Carbonyl: Essential for covalent or non-covalent interactions with biological targets (e.g., CaV2.2 channels ).

Heterocyclic Moieties :

  • Thiophene > Furan in α7 nAChR modulation due to higher electron density and stability .
  • Furan’s oxygen atom may enhance solubility but reduce membrane permeability compared to thiophene .

Amide Substituents: Bulky groups (e.g., morpholinophenyl) improve enzyme inhibition but may reduce CNS penetration. Methylation (DM490) decreases antinociceptive potency, likely by steric hindrance at receptor sites .

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